molecular formula C10H20ClNO2 B13823674 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride

1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B13823674
M. Wt: 221.72 g/mol
InChI Key: WCEKOVJWTJCWMX-UHFFFAOYSA-N
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Description

1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride is a cyclohexane-based compound featuring an isopropylamino substituent and a carboxylic acid group, with the hydrochloride salt enhancing its solubility. The cyclohexane ring confers rigidity and stereochemical complexity, while the isopropylamino group may influence receptor binding or metabolic stability. The hydrochloride salt form is commonly employed to improve bioavailability and crystallinity .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

1-(propan-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)11-10(9(12)13)6-4-3-5-7-10;/h8,11H,3-7H2,1-2H3,(H,12,13);1H

InChI Key

WCEKOVJWTJCWMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1(CCCCC1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride typically involves the reaction of cyclohexanecarboxylic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Modulation of Chemokine Receptors

Research indicates that 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride acts as a modulator of chemokine receptors such as CCR2 and CCR5. These receptors are involved in various pathophysiological processes, including inflammation and cancer progression.

  • Inflammatory Diseases : Studies have shown that antagonists targeting CCR2 can protect against colitis induced by dextran sodium sulfate, suggesting potential applications in inflammatory bowel diseases (IBD) .
  • Cancer : The modulation of chemokine receptors may also have implications in cancer therapy, particularly in prostate cancer where CCR2 expression is linked to tumor progression .

Treatment of Autoimmune Disorders

The compound's ability to inhibit specific chemokine receptors positions it as a candidate for treating autoimmune disorders. Research highlights its potential use in managing conditions such as systemic lupus erythematosus and rheumatoid arthritis by reducing inflammatory responses mediated by chemokines .

Cardiovascular Applications

Given the role of chemokines in cardiovascular diseases, this compound could be explored for therapeutic interventions in conditions like hypertension and ischemic heart disease. The modulation of inflammatory pathways may help mitigate vascular damage associated with these diseases .

Case Studies and Research Findings

StudyApplicationFindings
Andres et al. (2000)ColitisDemonstrated protection against dextran sodium sulfate-induced colitis using CCR2 antagonists .
Lu et al. (2007)Prostate CancerHighlighted the association of CCR2 expression with cancer progression .
Tokuyama et al. (2005)Inflammatory ResponseShowed that small molecule antagonists can protect against inflammation .

Production and Safety Considerations

The production of this compound is conducted under stringent safety protocols due to its classification as a high-potency active pharmaceutical ingredient (HPAPI). The occupational exposure limit (OEL) is maintained below 1 μg/m³, necessitating cleanroom environments ranging from Class 100 to Class 100,000 during synthesis .

Mechanism of Action

The mechanism of action of 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Pyrrolidin-1-yl)cyclohexanecarboxylic Acid Hydrochloride

  • Structural Difference: Replaces the isopropylamino group with a pyrrolidine ring.
  • This may affect membrane permeability compared to the primary amine in the target compound.
  • Data : Molecular weight = 221.73 g/mol (vs. 235.74 g/mol for the target compound) .

trans-2-Amino-1-cyclohexanecarboxylic Acid

  • Structural Difference: Amino group at the trans-2 position instead of the 1-position.
  • Impact: Stereochemistry significantly affects melting point (mp 274–278°C vs. >300°C for 1-amino-1-cyclohexanecarboxylic acid). Such differences influence purification methods and thermal stability .

Isomylamine Hydrochloride

  • Structural Difference: Features a 1-isopentylcyclohexanecarboxylate ester with a diethylaminoethyl group.
  • Impact : The ester linkage and branched alkyl chain enhance lipophilicity, suggesting divergent applications in drug delivery or prodrug design compared to the carboxylic acid group in the target compound .

Pharmacological Analogs

Propranolol Hydrochloride

  • Structure: 1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride.
  • Comparison: Shares the isopropylamino group but incorporates a naphthyloxy-propanol backbone.
  • Activity: Propranolol is a β-adrenergic blocker, whereas the target compound’s carboxylic acid group may direct it toward different targets (e.g., enzymes or ion channels). The absence of the naphthyloxy group reduces aromatic interactions critical to β-blocker activity .

Impurity D(EP) Hydrochloride

  • Structure: 1-[(1RS)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol hydrochloride.
  • Comparison: Contains a methoxyphenyl group and methylaminoethyl chain, diverging from the target compound’s simpler cyclohexane-carboxylic acid framework. Such impurities highlight synthetic challenges in controlling stereochemistry and functional group reactivity .

1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic Acid Hydrochloride

  • Structural Difference: Dimethylaminomethyl substituent instead of isopropylamino.

Research Findings and Key Insights

  • Stereochemical Sensitivity: Positional isomers (e.g., 1-amino vs. trans-2-amino) exhibit stark differences in melting points and reactivity, underscoring the importance of synthetic route optimization .
  • Pharmacological Divergence: The presence of aromatic groups (e.g., naphthyloxy in propranolol) versus aliphatic chains (e.g., isopropylamino) dictates target specificity and metabolic pathways .
  • Salt Form Influence: Hydrochloride salts universally enhance aqueous solubility, but steric effects from substituents (e.g., dimethylamino vs. isopropylamino) modulate bioavailability .

Biological Activity

1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H18ClN
  • Molecular Weight : 201.71 g/mol
  • Structure : The compound features a cyclohexane ring with an isopropylamino group and a carboxylic acid moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in inflammatory and metabolic pathways. Key mechanisms include:

  • Chemokine Receptor Modulation : The compound has been identified as a modulator of chemokine receptor activity, which plays a crucial role in inflammatory responses and immune regulation. This modulation can potentially affect conditions such as asthma, rheumatoid arthritis, and other autoimmune disorders .
  • Syk Inhibition : Research indicates that compounds similar to this compound may inhibit the Syk protein, which is involved in various inflammatory and allergic responses. This inhibition suggests potential therapeutic applications in treating diseases mediated by Syk activity .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Effect References
Chemokine receptor modulationReduces inflammation in autoimmune diseases
Syk inhibitionPotential treatment for allergic and inflammatory diseases
Antitumor activityInhibits tumor growth in preclinical models
Neuroprotective effectsProtects against neurodegeneration

Case Studies

Several studies have reported on the efficacy of this compound in various biological models:

  • Inflammatory Disease Models : In murine models of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and improved mobility compared to control groups .
  • Cancer Research : A study indicated that the compound exhibited antitumor effects by inhibiting cell proliferation in specific cancer cell lines. The mechanism was linked to the modulation of signaling pathways associated with cell growth .
  • Neuroprotection : Research demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride, and how is its purity confirmed?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling of cyclohexanecarboxylic acid derivatives with isopropylamine, followed by hydrochlorination . Key steps include:
  • Coupling : Use of reagents like DIPCDI (N,N'-di-isopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group.
  • Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
  • Purity Verification : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and ≥95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation : ¹H/¹³C NMR for backbone confirmation (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, isopropylamino group at δ 1.0–1.3 ppm) .
  • Purity Assessment : Reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ = theoretical m/z ± 0.001) .

Q. What safety protocols are essential when handling this hydrochloride salt?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fine particulate matter .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite) .
  • First Aid : Immediate eye rinsing with saline for 15 minutes and medical consultation if exposed .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to DIPCDI, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to improve coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) for solubility and reaction kinetics.
  • Temperature Gradients : Conduct reactions at 0–25°C to minimize side-product formation (e.g., dimerization) .
  • Yield Tracking : Use LC-MS to quantify intermediates and adjust stoichiometry dynamically .

Q. What strategies address solubility challenges in different experimental solvents?

  • Methodological Answer :
  • Co-Solvent Systems : Combine water with DMSO or ethanol (e.g., 70:30 v/v) to enhance aqueous solubility while maintaining stability .
  • pH Adjustment : Use buffered solutions (pH 4–6) to protonate the amine group, improving solubility without degrading the cyclohexane backbone .
  • Surfactant-Assisted Solubilization : Test non-ionic surfactants (e.g., Tween-80) at 0.1–1% w/v for in vitro assays .

Q. How can computational modeling elucidate its mechanism of action in biological systems?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding affinities with cyclooxygenase-2 (COX-2) or β-adrenergic receptors, leveraging the isopropylamino group’s steric effects .
  • Molecular Dynamics (MD) : Simulate interactions in lipid bilayers (e.g., CHARMM force field) to assess membrane permeability .
  • QSAR Analysis : Correlate structural features (e.g., cyclohexane ring rigidity) with observed bioactivity using partial least squares regression .

Q. How should discrepancies in reported biological activity across studies be resolved?

  • Methodological Answer :
  • Batch Consistency Checks : Compare NMR and HPLC profiles of compounds from conflicting studies to rule out impurities (e.g., residual solvents) .
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK-293) and assay conditions (e.g., ATP levels, incubation time) .
  • Meta-Analysis : Apply statistical tools (e.g., Fisher’s exact test) to evaluate whether structural analogs (e.g., propranolol derivatives) show similar variability .

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